molecular formula C9H9ClN2O2 B2962328 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2225144-99-8

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2962328
CAS No.: 2225144-99-8
M. Wt: 212.63
InChI Key: NZJMCXVLTPCJIY-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2225144-99-8 . It has a molecular weight of 212.64 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H8N2O2.ClH/c1-6-8-4-7 (9 (12)13)2-3-11 (8)5-10-6;/h2-5H,1H3, (H,12,13);1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Compounds related to 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These compounds demonstrate potential applications in the development of new anti-inflammatory and analgesic drugs (Abignente et al., 1982).

Catalytic Activity

Benzimidazolium salts and their palladium complexes have shown significant catalytic activity in carbon-carbon bond-forming reactions, such as Suzuki–Miyaura cross-coupling. These findings indicate the potential use of imidazo[1,2-a]pyridine derivatives in catalysis and organic synthesis (Akkoç et al., 2016).

Synthesis of Biological Molecules

The efficient synthesis of imidazo[4,5-b]pyridine derivatives, which are of biological interest, highlights the importance of such heterocyclic compounds in the preparation of biologically active molecules. This suggests that this compound could also find applications in the synthesis of bioactive compounds (Xing et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitive action against the corrosion of iron in acidic solutions, indicating the potential use of related compounds in corrosion inhibition applications (Khaled, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It is expected that new developments in the synthesis and functionalization of imidazo[1,2-a]pyridines will continue to emerge .

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMCXVLTPCJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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